molecular formula C11H22N2O3S B5594970 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5594970
M. Wt: 262.37 g/mol
InChI Key: MGLJJZGMTHSNIG-UHFFFAOYSA-N
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Description

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with an ethylsulfonyl group and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, which can modulate neurotransmitter activity in the brain . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone: Similar in structure but with a chloro substituent.

    5-[4-(ethylsulfonyl)piperazino]-3-phenyl-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a butanone moiety.

Uniqueness

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-17(15,16)13-7-5-12(6-8-13)11(14)9-10(2)3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLJJZGMTHSNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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